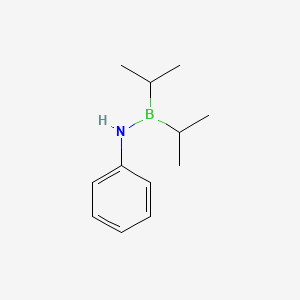

N-Phenyl-1,1-di(propan-2-yl)boranamine

Description

N-Phenyl-1,1-di(propan-2-yl)boranamine is a boranamine derivative characterized by a boron atom bonded to a phenyl group, two isopropyl groups, and an amine group. Its molecular formula is C₁₂H₁₉BN, with an approximate molecular weight of 188 g/mol. The bulky isopropyl substituents provide steric protection, enhancing stability against hydrolysis and oxidative degradation compared to less-substituted analogs.

Properties

CAS No. |

62824-76-4 |

|---|---|

Molecular Formula |

C12H20BN |

Molecular Weight |

189.11 g/mol |

IUPAC Name |

N-di(propan-2-yl)boranylaniline |

InChI |

InChI=1S/C12H20BN/c1-10(2)13(11(3)4)14-12-8-6-5-7-9-12/h5-11,14H,1-4H3 |

InChI Key |

HIRISLYEFLKLDM-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)C)(C(C)C)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl{(phenyl)amino}borane can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with phenylboronic acid under anhydrous conditions. The reaction typically requires a catalyst, such as lithium borohydride, to facilitate the formation of the desired product . Another method involves the use of diisopropylamine and phenylborane in the presence of a palladium catalyst, which promotes the borylation of aryl bromides to generate arylboronic acids .

Industrial Production Methods

In an industrial setting, the production of diisopropyl{(phenyl)amino}borane often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also emphasizes the importance of maintaining anhydrous conditions to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl{(phenyl)amino}borane undergoes various chemical reactions, including:

Reduction: It can reduce esters and carbonyl compounds to the corresponding alcohols.

Substitution: It participates in substitution reactions, particularly in the presence of catalytic amounts of lithium borohydride.

Borylation: It is used in the palladium-catalyzed borylation of aryl bromides to generate arylboronic acids.

Common Reagents and Conditions

Common reagents used in reactions with diisopropyl{(phenyl)amino}borane include lithium borohydride, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dichloromethane . Reaction conditions often involve maintaining anhydrous environments and controlling temperature to optimize yields.

Major Products

The major products formed from reactions involving diisopropyl{(phenyl)amino}borane include arylboronic acids, alcohols, and amines . These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.

Scientific Research Applications

Diisopropyl{(phenyl)amino}borane has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and in borylation reactions to synthesize complex organic molecules.

Biology: Its ability to cross cell membranes makes it a potential candidate for drug delivery systems.

Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which diisopropyl{(phenyl)amino}borane exerts its effects involves the formation of a coordinate covalent bond between the lone electron pair on the nitrogen atom and the vacant orbital of the borane . This interaction enhances the compound’s reactivity and allows it to participate in various chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl compounds and the borylation of aryl bromides .

Comparison with Similar Compounds

Comparison with Similar Boranamine Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between N-Phenyl-1,1-di(propan-2-yl)boranamine and analogous compounds:

*Assumed based on naming conventions; exact substituent configuration may vary.

Physicochemical Properties

- Stability : The target compound’s isopropyl groups reduce hydrolysis susceptibility compared to smaller substituents (e.g., methyl in ). Chloro-substituted analogs () are more reactive but prone to hydrolysis .

- Reactivity : The absence of electronegative groups (e.g., Cl) in the target compound limits its Lewis acidity compared to halogenated derivatives. However, the phenyl group may stabilize charge via resonance .

- Molecular Weight : Higher molecular weight (188 g/mol) vs. simpler analogs (147–175 g/mol) suggests lower volatility, impacting purification methods (e.g., distillation vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.